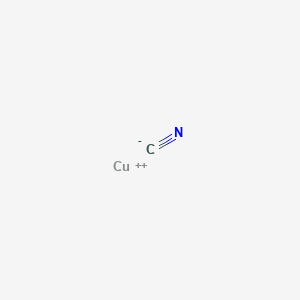
Copper;cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper cyanide, also known as cuprous cyanide, is an inorganic compound with the chemical formula CuCN. It appears as an off-white or pale yellow powder and is known for its low solubility in water. Copper cyanide is used in various industrial applications, including electroplating, as a catalyst, and in the preparation of nitriles .
Métodos De Preparación
Copper cyanide can be synthesized through several methods. One common laboratory method involves the reduction of copper(II) sulfate with sodium bisulfite at 60°C, followed by the addition of sodium cyanide to precipitate pure copper cyanide as a pale yellow powder . Industrially, copper cyanide is produced by treating copper salts with cyanide salts under controlled conditions to ensure the formation of the desired product .
Análisis De Reacciones Químicas
Copper cyanide undergoes various chemical reactions, including:
Oxidation: Copper cyanide can be oxidized to form copper(II) cyanide complexes.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: Copper cyanide can participate in substitution reactions where the cyanide ion is replaced by other ligands.
Complex Formation: It forms complexes with ammonia and other ligands, which can alter its solubility and reactivity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for complex formation. Major products formed from these reactions include copper(II) complexes, metallic copper, and substituted cyanide compounds .
Aplicaciones Científicas De Investigación
Copper cyanide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Copper cyanide complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential use of copper cyanide complexes in medicinal chemistry for drug development.
Industry: Copper cyanide is used in electroplating to deposit copper on various substrates, providing corrosion resistance and improved electrical conductivity
Mecanismo De Acción
The mechanism of action of copper cyanide involves its ability to form complexes with various ligands. In biological systems, cyanide ions can inhibit cytochrome oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular respiration inhibition and energy production disruption . In industrial applications, copper cyanide acts as a source of copper ions, which can be deposited onto substrates during electroplating processes .
Comparación Con Compuestos Similares
Copper cyanide can be compared with other cyanide compounds such as sodium cyanide, potassium cyanide, and calcium cyanide. While all these compounds contain the cyanide ion, copper cyanide is unique due to its coordination chemistry and ability to form various complexes. Unlike sodium and potassium cyanide, which are highly soluble in water, copper cyanide has low solubility, making it suitable for specific applications where controlled release of cyanide ions is desired .
Similar compounds include:
- Sodium cyanide (NaCN)
- Potassium cyanide (KCN)
- Calcium cyanide (Ca(CN)₂)
These compounds are often used in similar applications but differ in their solubility, reactivity, and toxicity profiles .
Propiedades
Fórmula molecular |
CCuN+ |
|---|---|
Peso molecular |
89.56 g/mol |
Nombre IUPAC |
copper;cyanide |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+2 |
Clave InChI |
IJKDGBQHDZIIBI-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















